Methyl 3-(pyridin-2-ylamino)propanoate

Catalog No.
S1677267
CAS No.
55364-85-7
M.F
C9H12N2O2
M. Wt
180.2g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(pyridin-2-ylamino)propanoate

CAS Number

55364-85-7

Product Name

Methyl 3-(pyridin-2-ylamino)propanoate

IUPAC Name

methyl 3-(pyridin-2-ylamino)propanoate

Molecular Formula

C9H12N2O2

Molecular Weight

180.2g/mol

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)

InChI Key

CKZDJCJSSSCYFN-UHFFFAOYSA-N

SMILES

COC(=O)CCNC1=CC=CC=N1

Canonical SMILES

COC(=O)CCNC1=CC=CC=N1

The exact mass of the compound Methyl 3-(pyridin-2-ylamino)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-(pyridin-2-ylamino)propanoate is a functionalized building block belonging to the class of pyridinylamino acid esters. It serves as a key precursor in the synthesis of more complex heterocyclic molecules, finding use in the development of pharmaceutical intermediates and specialized ligands for coordination chemistry. Its core structure, featuring a secondary amine, a pyridine ring, and a methyl ester, provides multiple reactive sites for further chemical modification, making the choice of this specific ester form a critical decision in process design and efficiency.

While structurally similar to its ethyl ester analog (CAS 103041-38-9), Methyl 3-(pyridin-2-ylamino)propanoate is not a direct drop-in substitute, particularly in established, large-scale syntheses. The ethyl ester is the validated intermediate in the multi-step synthesis of the anticoagulant Dabigatran etexilate [REFS-1, REFS-2]. Attempting to substitute the methyl ester in this specific, highly regulated process would necessitate re-validation of downstream steps. For applications outside of this defined workflow, such as novel drug discovery or ligand synthesis, the choice of ester is a critical, non-interchangeable process variable that directly impacts reaction kinetics, solvent compatibility, and the physical properties of byproducts, thereby affecting purification and overall process efficiency.

Improved Material Handling Profile vs. Low-Melting Ethyl Analog

The most common substitute, Ethyl 3-(pyridin-2-ylamino)propanoate, is a low-melting solid with a reported melting point of 48-50°C [REFS-1, REFS-2]. This property can present significant handling and storage challenges in industrial and laboratory settings, particularly in warmer environments, often requiring refrigerated storage to maintain its solid form and prevent clumping . Procuring the methyl ester variant can circumvent these specific handling issues associated with the low-melting ethyl analog, simplifying material management and process setup.

Evidence DimensionMelting Point
Target Compound DataSolid at standard ambient temperature
Comparator Or BaselineEthyl 3-(pyridin-2-ylamino)propanoate: 48-50°C
Quantified DifferenceAvoids the handling and storage requirements associated with a low-melting (48-50°C) solid.
ConditionsStandard atmospheric pressure.

This difference is critical for operational efficiency, reducing the need for specialized, climate-controlled storage and simplifying material dispensing and process integration.

Enables Simplified Downstream Purification via More Volatile Byproduct Generation

In subsequent reactions where the ester is converted, such as amidation, the choice of the methyl ester over the ethyl ester results in the formation of methanol instead of ethanol as a byproduct. Methanol's lower boiling point (64.7°C) compared to ethanol (78.4°C) allows for significantly faster and more energy-efficient removal under reduced pressure. This fundamental physical property difference simplifies the purification of the final product, reducing cycle times and operational costs.

Evidence DimensionBoiling Point of Alcohol Byproduct
Target Compound DataMethanol byproduct: 64.7°C
Comparator Or BaselineEthanol byproduct (from ethyl ester): 78.4°C
Quantified DifferenceByproduct is 13.7°C more volatile, facilitating faster removal.
ConditionsStandard atmospheric pressure. Applicable to downstream conversion reactions (e.g., amidation, transesterification).

For any synthesis where the final product requires high purity, using the methyl ester precursor can directly lead to a more efficient, faster, and less costly purification process.

Precursor Suitability for Novel Synthesis Pathways Unconstrained by Dabigatran Process Precedent

The ethyl ester analog is the established and validated precursor for the specific, multi-step industrial synthesis of Dabigatran etexilate [REFS-1, REFS-2]. This established use case locks the ethyl ester into a defined and rigid process. In contrast, Methyl 3-(pyridin-2-ylamino)propanoate offers a clean slate for process development. For any new chemical entity or ligand, the methyl ester allows chemists to design and optimize reaction conditions (e.g., solvent choice, temperature, reaction time) based on the project's unique requirements, free from the specific constraints and validation history of the Dabigatran synthesis.

Evidence DimensionEstablished Process Constraint
Target Compound DataNot constrained by a specific, large-scale, validated pharmaceutical synthesis.
Comparator Or BaselineEthyl 3-(pyridin-2-ylamino)propanoate is the validated intermediate for Dabigatran etexilate synthesis.
Quantified DifferenceOffers complete process design freedom for novel applications.
ConditionsResearch and development, new process design, or manufacturing of molecules other than Dabigatran.

This provides critical flexibility for researchers and process chemists, making the methyl ester the strategic choice for developing new molecules where optimal, rather than predetermined, reaction pathways are sought.

Precursor for Novel Heterocyclic Drug Candidates

For medicinal chemistry programs developing novel small molecules, this compound is the preferred precursor when the synthetic route is not a direct copy of the Dabigatran process. Its use allows for greater flexibility in solvent and reagent selection and can simplify the purification of the final active pharmaceutical ingredient due to the volatility of the methanol byproduct.

Synthesis of Custom Bidentate Ligands for Catalysis

In the development of new metal catalysts, where ligand properties are paramount, this building block is ideal. The ability to perform downstream reactions without generating ethanol allows for use in processes that may be sensitive to ethanol's coordinating or protic nature, and simplifies the isolation of the final, highly pure ligand-metal complex.

Academic and Early-Stage R&D Requiring Simplified Workup

For laboratory-scale research where throughput and ease of purification are critical, this compound is a superior choice to its ethyl analog. The easier removal of the methanol byproduct during workup accelerates the synthesis-purification-testing cycle, increasing overall research productivity.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Methyl N-pyridin-2-yl-beta-alaninate

Dates

Last modified: 08-15-2023

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